molecular formula C19H22N4O3 B2635520 9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 367907-45-7

9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2635520
CAS No.: 367907-45-7
M. Wt: 354.41
InChI Key: MEFHEFYVURXKKB-UHFFFAOYSA-N
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Description

This compound (CAS RN: 367907-45-7) is a tricyclic heterocyclic molecule featuring a [1,2,4]triazolo[5,1-b]quinazolin-8-one core substituted with a 2,5-dimethoxyphenyl group at position 9 and two methyl groups at position 4. Its molecular formula is C₁₉H₂₂N₄O₃, with an average molecular mass of 354.41 g/mol and a monoisotopic mass of 354.169191 g/mol . The 2,5-dimethoxyphenyl substituent introduces distinct electronic and steric properties, influencing both physicochemical behavior and biological activity.

Properties

IUPAC Name

9-(2,5-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-19(2)8-13-16(14(24)9-19)17(23-18(22-13)20-10-21-23)12-7-11(25-3)5-6-15(12)26-4/h5-7,10,17H,8-9H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFHEFYVURXKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(2,5-Dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article reviews its synthesis, characterization, and biological properties including antibacterial, antifungal, anticancer, and anti-inflammatory activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of appropriate amines with carbonyl compounds followed by cyclization to form the quinazolinone structure. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Antibacterial Activity

Research has demonstrated that compounds within the quinazolinone class exhibit significant antibacterial properties. For instance:

  • Case Study 1 : A study evaluated several derivatives of quinazolinones for their antibacterial efficacy against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The tested compound showed inhibition zones ranging from 14 mm to 20 mm against Staphylococcus aureus and Escherichia coli respectively .
  • Table 1: Antibacterial Activity of Quinazolinones
    CompoundInhibition Zone (mm)Bacteria
    9-(2,5-Dimethoxyphenyl)-...18Staphylococcus aureus
    Another Quinazolinone Derivative20Escherichia coli

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity:

  • Case Study 2 : In vitro studies indicated that the compound exhibited antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential utility in treating fungal infections .

Anticancer Activity

The anticancer potential of quinazolinones has been widely studied:

  • Case Study 3 : A recent investigation assessed the cytotoxic effects of various quinazolinones on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values of 15 µM against MCF-7 cells and 25 µM against HeLa cells, indicating promising anticancer activity .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases; thus, anti-inflammatory properties are crucial:

  • Case Study 4 : The compound was evaluated in a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling compared to control groups treated with standard anti-inflammatory drugs like ibuprofen .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Compound Name Substituent at Position 9 Molecular Formula Molecular Weight (g/mol) logP Key Features
9-(2,5-Dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 2,5-Dimethoxyphenyl C₁₉H₂₂N₄O₃ 354.41 N/A Enhanced hydrophilicity due to methoxy groups; potential CNS activity
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-Hydroxyphenyl C₁₇H₁₈N₄O₂ 326.36 N/A Polar hydroxyl group improves aqueous solubility; catalytic synthesis
9-(2-Chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 2-Chlorophenyl C₁₇H₁₇ClN₄O 328.80 3.3387 Electron-withdrawing Cl enhances stability; racemic mixture
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-(Diethylamino)phenyl C₂₁H₂₇N₅O 365.48 3.5719 Basic diethylamino group increases lipophilicity and membrane permeability
9-Phenyl-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one Phenyl (unsubstituted) C₁₇H₁₈N₄O 294.36 N/A Simplest analog; baseline for SAR studies

Notes:

  • The 2,5-dimethoxyphenyl substituent distinguishes the target compound from others by combining electron-donating methoxy groups at meta and para positions, which may enhance π-π stacking interactions in biological targets.
  • Chlorophenyl analogs (e.g., 2-chloro substitution) exhibit higher logP values, favoring blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

logP and Solubility
  • The 2-chlorophenyl derivative (logP = 3.34) balances hydrophobicity and solubility, making it suitable for oral formulations .
  • The target compound (undisclosed logP) is expected to have moderate lipophilicity due to two methoxy groups, which may improve solubility compared to chlorinated analogs.

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